molecular formula C21H19F2N5O2 B2804154 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine CAS No. 2380183-34-4

5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine

Cat. No.: B2804154
CAS No.: 2380183-34-4
M. Wt: 411.413
InChI Key: SNWBSDFUHAMXNA-UHFFFAOYSA-N
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Description

5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is a complex organic compound that features a combination of fluorinated pyrimidine and pyridine rings connected through a piperazine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated pyrimidine and pyridine intermediates. These intermediates are then coupled using a piperazine linker under controlled conditions. Common reagents used in these reactions include fluorinating agents, methoxy-substituted aromatic compounds, and piperazine derivatives. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in a polar aprotic solvent like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated analogs.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between fluorinated aromatic rings and biological macromolecules. Its fluorinated groups enhance its binding affinity and specificity towards certain biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic rings enhance its binding affinity, allowing it to modulate the activity of these targets. The piperazine linker provides flexibility, enabling the compound to adopt conformations that facilitate binding. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-[4-(3-fluoropyridine-4-carbonyl)piperazin-1-yl]-6-(4-methoxyphenyl)pyrimidine is unique due to its combination of fluorinated pyrimidine and pyridine rings connected through a piperazine linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-fluoropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5O2/c1-30-15-4-2-14(3-5-15)19-18(23)20(26-13-25-19)27-8-10-28(11-9-27)21(29)16-6-7-24-12-17(16)22/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWBSDFUHAMXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=C(C=NC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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